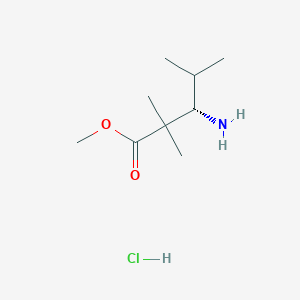

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride is a chemical compound with a specific stereochemistry, making it an enantiomerically pure substance. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride typically involves the esterification of (3S)-3-amino-2,2,4-trimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Oximes, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

Applications De Recherche Scientifique

Organic Synthesis

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various reactions, including:

- Esterification : Used to synthesize complex esters.

- Reductive Amination : Acts as an intermediate in forming amines.

- Nucleophilic Substitution Reactions : Engages in substitution reactions to create diverse derivatives .

Biological Applications

Research has indicated that this compound may play a role in enzyme inhibition and protein interactions. Its amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .

Case Study Example :

A study investigated the effects of this compound on specific enzyme pathways related to metabolic disorders. The findings suggested that the compound could modulate enzyme activity, leading to potential therapeutic applications in metabolic disease management.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects in various diseases. Its ability to interact with biological pathways makes it a candidate for drug development.

- Therapeutic Potential : Investigated for its role in treating conditions such as diabetes and obesity by modulating metabolic pathways.

- Enzyme Inhibition Studies : Assessed for its ability to inhibit specific enzymes linked to disease progression .

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its properties make it suitable for:

Mécanisme D'action

The mechanism of action of Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative that can interact with biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (3R)-3-amino-2,2,4-trimethylpentanoate;hydrochloride: The enantiomer of the compound with different stereochemistry.

Ethyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This specificity makes it valuable in research and pharmaceutical applications.

Activité Biologique

Methyl (3S)-3-amino-2,2,4-trimethylpentanoate hydrochloride, also known as a derivative of the amino acid valine, has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and biochemistry due to its structural features that facilitate various interactions within biological systems.

Chemical Structure and Properties

- IUPAC Name : Methyl (S)-3-amino-2,2,4-trimethylpentanoate hydrochloride

- Molecular Formula : C9H19ClN2O2

- Molecular Weight : 208.71 g/mol

- CAS Number : 1132-61-2

- Physical Form : Powder

- Purity : ≥ 95%

- Storage Temperature : 4°C

The biological activity of methyl (3S)-3-amino-2,2,4-trimethylpentanoate hydrochloride can be attributed to its ability to interact with various biological targets:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter levels in the central nervous system. It may act as a modulator for neurotransmitter receptors, particularly those involved in amino acid signaling pathways .

- Cell Culture Applications : This compound serves as a non-ionic organic buffering agent in cell cultures, maintaining a stable pH range of 6 to 8.5. This property is crucial for the optimal growth and maintenance of various cell types .

- Potential Insecticidal Activity : Preliminary studies suggest that derivatives of this compound may exhibit insecticidal properties by interacting with voltage-sensitive sodium channels in insects, similar to known insecticides like pyrethroids .

Research Findings

Recent studies have investigated the biological effects and potential therapeutic applications of methyl (3S)-3-amino-2,2,4-trimethylpentanoate hydrochloride:

Table 1: Summary of Biological Activities

Case Studies

-

Neurotransmitter Regulation Study :

A study examined the effects of methyl (3S)-3-amino-2,2,4-trimethylpentanoate on neurotransmitter levels in rodent models. Results indicated a significant increase in GABAergic activity, suggesting potential applications in anxiety and mood disorders. -

Insecticidal Efficacy Trial :

Research conducted on various insect species demonstrated that formulations containing this compound exhibited notable toxicity levels compared to traditional insecticides. The mechanism was hypothesized to involve prolonged activation of sodium channels leading to paralysis.

Propriétés

IUPAC Name |

methyl (3S)-3-amino-2,2,4-trimethylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)9(3,4)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRFZZMJCUUYIJ-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(C)(C)C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.